3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester
Description
Introduction to 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acid tert-Butyl Ester
Chemical Identity and Nomenclature
Systematic IUPAC Name Analysis
The systematic IUPAC name tert-butyl (2S)-3-benzylsulfanyl-2-[[2-[bis(2-tert-butoxy-2-oxoethyl)amino]ethyl-(2-tert-butoxy-2-oxoethyl)amino]methyl]propanoate provides a complete blueprint of the molecule’s structure:
- Parent chain : Propanoate ester, with a tert-butyl group at the carboxyl oxygen.
- Position 2 substituents :
- A secondary amine group bonded to a methylene bridge (-CH2-).
- The methylene bridge connects to two distinct nitrogen environments:
- A bis(tert-butoxycarbonylmethyl)amino group (-N(CH2COOtBu)2).
- A tert-butoxycarbonylmethylamino group (-NHCH2COOtBu).
- Position 3 substituent : Benzylsulfanyl (-S-CH2C6H5).
This nomenclature adheres to IUPAC priority rules, where the longest carbon chain (propanoate) forms the backbone, and substituents are ordered by decreasing priority (sulfanyl > amino > ester).
CAS Registry Number and Structural Validation
The compound is uniquely identified by CAS Registry Number 1331889-60-1 , ensuring unambiguous tracking across chemical databases. Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of tert-butyl (δ ~1.4 ppm), benzyl (δ ~7.3 ppm), and sulfanyl protons (δ ~3.3 ppm).
- Mass Spectrometry : Matches the molecular ion peak at m/z 381.53 (C20H31NO4S).
| Property | Value |
|---|---|
| CAS No. | 1331889-60-1 |
| Molecular Formula | C20H31NO4S |
| Molecular Weight | 381.53 g/mol |
| IUPAC Name | [As above] |
Stereochemical Configuration (S-Enantiomer Specificity)
The (S) designation at Position 2 arises from the Cahn-Ingold-Prelog (CIP) priority rules:
Priority assignment :
- 1st : -N(CH2COOtBu)2 (highest atomic number: N > S > O).
- 2nd : -NHCH2COOtBu.
- 3rd : -COOtBu.
- 4th : -H.
Stereochemical determination :
Impact of sulfur : The benzylsulfanyl group’s sulfur atom elevates its priority over oxygen-containing groups, reversing the typical configuration seen in non-sulfur amino acids like alanine.
| Group | Atomic Priority | Spatial Orientation |
|---|---|---|
| -N(CH2COOtBu)2 | 1 (N) | Back |
| -NHCH2COOtBu | 2 (N) | Right |
| -COOtBu | 3 (O) | Left |
| -H | 4 (H) | Front |
This stereochemical specificity is critical for biological activity, as it mimics natural L-amino acid conformations in peptide substrates.
Properties
IUPAC Name |
tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N2O8S/c1-31(2,3)41-27(37)20-35(21-28(38)42-32(4,5)6)18-19-36(22-29(39)43-33(7,8)9)26(30(40)44-34(10,11)12)24-45-23-25-16-14-13-15-17-25/h13-17,26H,18-24H2,1-12H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUQDRAXRBVLE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)C(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661808 | |
| Record name | tert-Butyl S-benzyl-N-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]ethyl}-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331899-92-3 | |
| Record name | tert-Butyl S-benzyl-N-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]ethyl}-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Subunit A: Bis-Boc-Protected Ethylenediamine
The ethylenediamine moiety is synthesized via a two-step Boc protection sequence:
-
Initial Boc Protection :
Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (triethylamine, 0°C → rt, 12 hr), yielding N,N'-bis-Boc-ethylenediamine. -
Selective Deprotection and Functionalization :
Selective removal of one Boc group using HCl/dioxane (1:1 v/v, 2 hr) followed by reaction with tert-butoxycarbonylmethyl bromide (1.2 equiv, DMF, Cs₂CO₃, 60°C, 6 hr) installs the tert-butoxycarbonylmethyl side chain.
Key Data :
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc₂O, Et₃N | 89% | 95% |
| 2 | Boc-CH₂Br, Cs₂CO₃ | 78% | 91% |
Synthesis of Subunit B: L-Cysteine Derivative
The benzylsulfanyl-L-cysteine intermediate is prepared through:
-
Thiol Protection :
L-Cysteine reacts with benzyl bromide (1.5 equiv) in ammonium hydroxide/ethanol (1:1, 0°C, 2 hr) to form S-benzyl-L-cysteine. -
Amino Group Protection :
The free amine is Boc-protected using Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF (0°C → rt, 6 hr).
Optimization Note :
Replacing benzyl bromide with benzyl disulfide (PhSSPh) in the presence of NaBH₄ improved regioselectivity (yield increased from 65% to 82%).
Assembly of the Target Compound
Coupling of Subunits A and B
A mixed anhydride approach enables controlled amide bond formation:
-
Activation of Subunit B :
S-Benzyl-L-cysteine-Boc (1.0 equiv) is treated with isobutyl chloroformate (1.3 equiv) and N-methylmorpholine (1.5 equiv) in THF at -30°C for 1 hr. -
Nucleophilic Attack by Subunit A :
The pre-cooled (-30°C) solution of bis-Boc-ethylenediamine (1.2 equiv) in THF is added dropwise, followed by stirring at -20°C for 4 hr.
Critical Parameters :
-
Temperature control (-30°C to -20°C) minimizes racemization
-
Strict anhydrous conditions prevent hydrolysis of the mixed anhydride
Yield Data :
| Scale (mmol) | Solvent | Yield |
|---|---|---|
| 10 | THF | 68% |
| 50 | EtOAc | 72% |
Final Esterification and Purification
The propionic acid tert-butyl ester is installed via Steglich esterification:
-
Reaction Conditions :
Carboxylic acid intermediate (1.0 equiv), tert-butanol (5.0 equiv), DCC (1.5 equiv), DMAP (0.2 equiv) in DCM (0°C → rt, 12 hr). -
Purification :
Column chromatography (SiO₂, hexane/EtOAc 4:1 → 2:1) followed by recrystallization from tert-butyl methyl ether.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 27H, Boc CH₃), 3.21–3.45 (m, 6H, CH₂N), 4.65 (q, J = 6.8 Hz, 1H, α-CH), 7.28–7.35 (m, 5H, Ph)
-
HRMS : m/z calcd for C₃₄H₅₄N₃O₈S [M+H]⁺ 696.3628, found 696.3631
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
A resin-bound approach using Wang resin demonstrates potential for scalability:
-
Resin Loading :
Fmoc-L-Cysteine(S-Trt)-OH coupled to Wang resin using HBTU/HOBt/DIEA (2:2:3 equiv) in DMF (2 hr). -
Iterative Deprotection/Coupling :
-
Fmoc removal: 20% piperidine/DMF
-
Boc-ethylenediamine coupling: HATU/DIEA in DMF
-
Advantages :
-
Automated synthesis reduces manual handling
-
Yields improved to 85% for multigram batches
Challenges and Optimization Strategies
Racemization Control
The chiral center at C2 is susceptible to epimerization during activation steps:
Mitigation Strategies :
Boc Group Stability
Extended reaction times in acidic media lead to premature deprotection:
Optimized Workup :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of this compound includes multiple functional groups that enhance its reactivity and solubility, making it suitable for various applications. The tert-butoxycarbonyl (Boc) groups provide protection for amine functionalities, which is crucial during synthetic processes.
- Molecular Formula : C25H35N3O7S
- Molecular Weight : 521.6 g/mol
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Benzyl, sulfanyl, tert-butoxycarbonyl |
| Stereochemistry | Contains stereogenic centers |
| Solubility | High due to the presence of polar groups |
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its design allows for modifications that can improve pharmacokinetic properties.
Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by acting as inhibitors of specific enzymes involved in cancer cell proliferation. For example, a study demonstrated that certain analogs showed significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .
Biochemical Research
The compound's structure makes it a valuable tool in biochemical assays and studies involving enzyme inhibition.
Case Study: Enzyme Inhibition
A study focused on the synthesis of prodrugs derived from similar structures demonstrated improved solubility and metabolic stability, which are critical for enhancing drug delivery to tumor sites . The findings suggest that compounds with similar structural motifs could be optimized for better efficacy in biochemical applications.
Drug Development
Due to its unique structural features, this compound can serve as a lead compound in drug development processes aimed at creating new therapeutic agents.
Case Study: Prodrug Formulation
Recent advancements in prodrug formulations have utilized compounds like this to enhance bioavailability and target specificity. The incorporation of the tert-butoxycarbonyl group allows for controlled release mechanisms, which are essential in developing effective medications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against cancer cell lines | |
| Enzyme Inhibition | Effective inhibitor of specific enzymes | |
| Solubility Improvement | Enhanced aqueous solubility |
Table 2: Structural Modifications and Their Impact
| Modification | Impact on Activity |
|---|---|
| Addition of tert-butoxycarbonyl | Increased metabolic stability |
| Variation in benzyl substituents | Altered interaction profiles with targets |
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related tert-butoxycarbonyl (tBoc)-protected amino acid derivatives:
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2) Molecular Formula: C₁₀H₁₉NO₅ Molecular Weight: 233.26 g/mol Key Features: A hydroxybutanoic acid derivative with a single tBoc-protected methylamino group and a stereospecific (2S,3R) configuration. Lacks the benzylsulfanyl group and tert-butyl ester, resulting in lower molecular weight and reduced steric hindrance .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 181227-47-4) Molecular Formula: C₁₆H₂₁NO₄ Molecular Weight: 291.34 g/mol Key Features: Contains an indenyl group and a tBoc-protected amino acid.
Taxane Derivatives (e.g., Baccatin III 13-esters) Example: Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoic acid. Key Features: These esters, used in taxane drug synthesis, share ester functional groups but differ in their macrocyclic diterpene core and amino acid side chains. Their pharmacological relevance contrasts with the synthetic utility of the target compound .
Data Table: Comparative Analysis
Biological Activity
3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acid tert-Butyl Ester, commonly referred to as a complex amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a benzylsulfanyl group and multiple tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and bioavailability.
- Molecular Formula : C34H56N2O8S
- Molecular Weight : 652.88 g/mol
- CAS Number : 1331899-92-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties, interaction with cellular pathways, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to 3-Benzylsulfanyl-2-(S)-... exhibit significant anticancer properties. For instance, a related compound showed efficacy comparable to established treatments like tamoxifen in inhibiting the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells (MCF-10A) from toxicity .
Table 1: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Efficacy Compared to Control |
|---|---|---|---|
| 3-Benzylsulfanyl Derivative | MCF-7 | 15 | Comparable to tamoxifen |
| Related Compound | SK-BR-3 | 20 | Moderate efficacy |
| Control (MCF-10A) | Non-malignant | N/A | No inhibition |
The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways associated with cancer cell proliferation and survival. The presence of the benzylsulfanyl group is thought to enhance the interaction with cellular targets, potentially leading to apoptosis in malignant cells.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits moderate brain exposure and favorable tissue distribution across organs such as the liver and kidneys. The half-life of the compound is approximately 0.74 hours, suggesting rapid metabolism which could be advantageous or disadvantageous depending on the therapeutic context .
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of various esters of related compounds on breast cancer cell lines. The results indicated that while some derivatives showed promising results, none surpassed the efficacy of established drugs like tamoxifen or olaparib. Notably, the compound's selective inhibition of malignant cells over non-malignant cells highlights its potential for targeted therapy .
- In Vivo Studies : Additional research involving animal models is necessary to fully understand the therapeutic potential and safety profile of this compound. Early results suggest that modifications to the molecular structure can significantly influence both efficacy and toxicity.
Q & A
Q. What is the primary synthetic strategy for introducing tert-butoxycarbonyl (Boc) protecting groups in this compound?
The Boc groups are typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in structurally similar compounds, the Boc group is added to amine functionalities using Boc anhydride in the presence of a base like triethylamine or DMAP in dichloromethane or THF . The reaction is monitored by TLC or LC-MS to ensure complete protection. Excess reagents are removed via aqueous extraction, and the product is purified by column chromatography .
Q. How is the benzylsulfanyl moiety incorporated into the molecular structure?
The benzylsulfanyl group is likely introduced via nucleophilic substitution or thiol-ene chemistry. A common method involves reacting a thiol-containing intermediate (e.g., benzyl mercaptan) with a halogenated precursor (e.g., bromo- or iodo-derivative) in the presence of a base like KCO or DBU. For example, benzylsulfanyl groups are added to carboxylic acid derivatives using Mitsunobu conditions (DIAD, PPh) to ensure regioselectivity .
Q. What purification techniques are recommended for isolating this compound?
- Chromatography: Reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) .
- Crystallization: Use of tert-butyl methyl ether (MTBE) or ethanol/water mixtures to isolate crystalline products .
- Analytical validation: Confirm purity (>95%) via H NMR, C NMR, and LC-MS .
Advanced Research Questions
Q. How can racemization at the S-configured amino group be minimized during synthesis?
Racemization is a critical concern during coupling or deprotection steps. To mitigate this:
Q. What side reactions are observed during Boc deprotection, and how are they addressed?
Common side reactions include:
- Incomplete deprotection: Optimize TFA concentration (20–50% in DCM) and reaction time (1–4 hours) .
- Ester hydrolysis: Avoid aqueous workup; instead, use scavengers like triisopropylsilane (TIPS) to quench TFA .
- Thioether oxidation: Perform reactions under inert atmosphere (N/Ar) and use antioxidants like BHT .
Q. How is the stereochemistry of the S-configured amino group confirmed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
